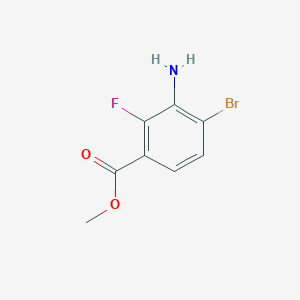
Methyl 2-(3-amino-2-cyanophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-2-cyanophenyl)acetate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of phenylacetic acid and contains both an amino group and a cyano group attached to the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-2-cyanophenyl)acetate typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for industrial applications.
化学反应分析
Types of Reactions
Methyl 2-(3-amino-2-cyanophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can reduce the cyano group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the aromatic ring.
Reduction: Primary amines derived from the cyano group.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Methyl 2-(3-amino-2-cyanophenyl)acetate has several applications in scientific research:
作用机制
The mechanism of action of Methyl 2-(3-amino-2-cyanophenyl)acetate involves its interaction with molecular targets and pathways within biological systems. The amino and cyano groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a versatile intermediate in various biochemical pathways, potentially leading to the formation of bioactive molecules .
相似化合物的比较
Similar Compounds
Methyl (2-cyanophenyl)acetate: Similar in structure but lacks the amino group.
Methyl 2-(3-cyanophenyl)acetate: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
Methyl 2-(3-amino-2-cyanophenyl)acetate is unique due to the presence of both amino and cyano groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry .
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
methyl 2-(3-amino-2-cyanophenyl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9(12)8(7)6-11/h2-4H,5,12H2,1H3 |
InChI 键 |
NHJQJQNMEXBZMM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC1=C(C(=CC=C1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-Dichloro-6-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13920519.png)
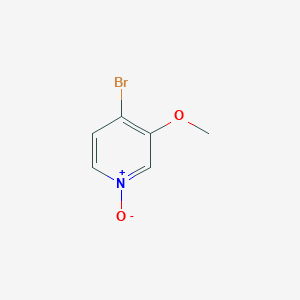

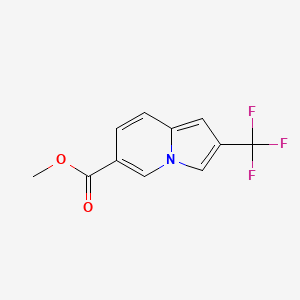
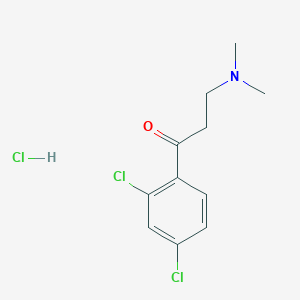
![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
![[1]Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13920549.png)
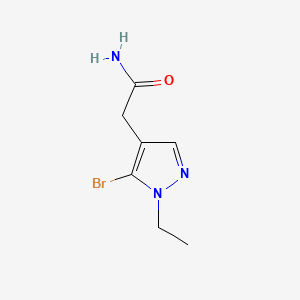
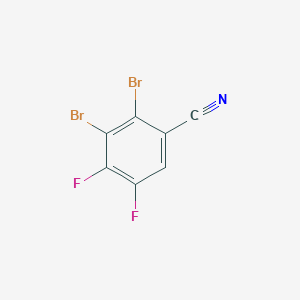
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
